Salbutamol Salbutamol Salbutamol, also known as proventil or albuterol, belongs to the class of organic compounds known as benzyl alcohols. These are organic compounds containing the phenylmethanol substructure. Salbutamol is a drug which is used for symptomatic relief and prevention of bronchospasm due to bronchial asthma, chronic bronchitis, and other chronic bronchopulmonary disorders such as copd. . Salbutamol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Salbutamol has been found in human smooth muscle tissue. Salbutamol can be converted into albuterol sulfate. Salbutamol is a potentially toxic compound.
Salbutamol is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD. It is 29 times more selective for beta2 receptors than beta1 receptors giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart. Salbutamol is formulated as a racemic mixture of the R- and S-isomers. The R-isomer has 150 times greater affinity for the beta2-receptor than the S-isomer and the S-isomer has been associated with toxicity. This lead to the development of levalbuterol, the single R-isomer of salbutamol. However, the high cost of levalbuterol compared to salbutamol has deterred wide-spread use of this enantiomerically pure version of the drug. Salbutamol is generally used for acute episodes of bronchospasm caused by bronchial asthma, chronic bronchitis and other chronic bronchopulmonary disorders such as chronic obstructive pulmonary disorder (COPD). It is also used prophylactically for exercise-induced asthma.
The beta-2 adrenergic agonists are a large group of drugs that mimic the actions of naturally occurring catecholamines such as norepinephrine, epinephrine and dopamine. Direct agonists directly interact with the adrenergic receptors, whereas indirect agonists typically stimulate the release of endogenous catecholamines. The beta-2 adrenergic agonists act mainly on the smooth muscle of the vasculature, bronchial tree, intestines and uterus. These agents also act on the liver stimulating glycogenolysis and release of glucose from the liver and muscle (particularly if used in high doses). The beta-2 adrenergic agonists are used largely as bronchodilators in the management of asthma, both in control of acute symptomatic attacks as well as chronic, long term prevention and management. These agents are some of the most commonly prescribed drugs for asthma and are widely used and proven to be well tolerated and safe. The use of beta adrenergic agonists in asthma has not been associated with elevations in serum aminotransferase or alkaline phosphatase levels or in causing clinically apparent liver disease. When given in large doses or after intentional overdose, beta adrenergic agonists can cause liver injury. Most case reports of liver damage from these agents have been associated with their use in control of premature labor (for their effects on relaxation of uterine smooth muscle). The liver injury typically arises within a few days of starting high dose intravenous beta adrenergic agonists, is usually asymptomatic, not associated with jaundice, and rapidly reversed once the medication is stopped.
Brand Name: Vulcanchem
CAS No.: 18559-94-9
VCID: VC0003632
InChI: InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3
SMILES: CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol

Salbutamol

CAS No.: 18559-94-9

Inhibitors

VCID: VC0003632

Molecular Formula: C13H21NO3

Molecular Weight: 239.31 g/mol

Salbutamol - 18559-94-9

CAS No. 18559-94-9
Product Name Salbutamol
Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
IUPAC Name 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Standard InChI InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3
Standard InChIKey NDAUXUAQIAJITI-UHFFFAOYSA-N
SMILES CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
Canonical SMILES CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
Appearance Solid powder
Colorform White to off-white crystalline solid
Crystalline powder from ethanol-ethyl acetate or ethyl acetate-cyclohexane
Melting Point 147-149
151.0 °C
151 °C (Lunts); 157-158 °C (Collins)
157-158°C
Physical Description Solid
Description Salbutamol, also known as proventil or albuterol, belongs to the class of organic compounds known as benzyl alcohols. These are organic compounds containing the phenylmethanol substructure. Salbutamol is a drug which is used for symptomatic relief and prevention of bronchospasm due to bronchial asthma, chronic bronchitis, and other chronic bronchopulmonary disorders such as copd. . Salbutamol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Salbutamol has been found in human smooth muscle tissue. Salbutamol can be converted into albuterol sulfate. Salbutamol is a potentially toxic compound.
Salbutamol is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD. It is 29 times more selective for beta2 receptors than beta1 receptors giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart. Salbutamol is formulated as a racemic mixture of the R- and S-isomers. The R-isomer has 150 times greater affinity for the beta2-receptor than the S-isomer and the S-isomer has been associated with toxicity. This lead to the development of levalbuterol, the single R-isomer of salbutamol. However, the high cost of levalbuterol compared to salbutamol has deterred wide-spread use of this enantiomerically pure version of the drug. Salbutamol is generally used for acute episodes of bronchospasm caused by bronchial asthma, chronic bronchitis and other chronic bronchopulmonary disorders such as chronic obstructive pulmonary disorder (COPD). It is also used prophylactically for exercise-induced asthma.
The beta-2 adrenergic agonists are a large group of drugs that mimic the actions of naturally occurring catecholamines such as norepinephrine, epinephrine and dopamine. Direct agonists directly interact with the adrenergic receptors, whereas indirect agonists typically stimulate the release of endogenous catecholamines. The beta-2 adrenergic agonists act mainly on the smooth muscle of the vasculature, bronchial tree, intestines and uterus. These agents also act on the liver stimulating glycogenolysis and release of glucose from the liver and muscle (particularly if used in high doses). The beta-2 adrenergic agonists are used largely as bronchodilators in the management of asthma, both in control of acute symptomatic attacks as well as chronic, long term prevention and management. These agents are some of the most commonly prescribed drugs for asthma and are widely used and proven to be well tolerated and safe. The use of beta adrenergic agonists in asthma has not been associated with elevations in serum aminotransferase or alkaline phosphatase levels or in causing clinically apparent liver disease. When given in large doses or after intentional overdose, beta adrenergic agonists can cause liver injury. Most case reports of liver damage from these agents have been associated with their use in control of premature labor (for their effects on relaxation of uterine smooth muscle). The liver injury typically arises within a few days of starting high dose intravenous beta adrenergic agonists, is usually asymptomatic, not associated with jaundice, and rapidly reversed once the medication is stopped.
Solubility 14100 mg/L
0.06 M
Soluble in ethanol, sparingly soluble in water, and very soluble in chlorform.
Soluble in most organic solvents.
In water, 1.43X10+4 mg/L, temp not specified
2.15e+00 g/L
Synonyms 2-t-Butylamino-1-(4-hydroxy-3-hydroxy-3-hydroxymethyl)phenylethanol
Albuterol
Albuterol Sulfate
Proventil
Salbutamol
Sultanol
Ventolin
Vapor Pressure 8.9X10-9 mm Hg at 25 °C /Estimated/
PubChem Compound 2083
Last Modified Nov 11 2021
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